molecular formula C21H28N4O B5974059 N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine

N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine

Cat. No. B5974059
M. Wt: 352.5 g/mol
InChI Key: JBVKXGULWDFPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine, also known as IPPP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. IPPP belongs to the class of piperidine compounds and has been shown to exhibit promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine is not fully understood, but it is believed to act on the central nervous system (CNS) by modulating the activity of various neurotransmitter systems. N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine has been shown to enhance the release of endogenous opioids, which are natural pain-relieving compounds produced by the body. The compound has also been shown to modulate the activity of the GABAergic and glutamatergic systems, which are involved in anxiety and depression.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine has been shown to produce a range of biochemical and physiological effects in animal models. The compound has been shown to reduce nociceptive responses and inflammation by modulating the activity of the opioid and inflammatory systems. N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine has also been shown to reduce anxiety and depression-like behaviors in animal models by modulating the activity of the GABAergic and glutamatergic systems. Additionally, N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine has been shown to produce minimal side effects in animal models, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine is its high potency and selectivity for its target receptors. The compound has been shown to produce significant effects at low doses, making it a cost-effective option for laboratory experiments. Additionally, N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine has been shown to produce minimal side effects in animal models, making it a safe option for laboratory experiments. However, the limitations of N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine include its complex synthesis method and limited availability, which may hinder its widespread use in laboratory experiments.

Future Directions

N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic properties. Future studies should focus on investigating the long-term effects of N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine in animal models and its potential use in humans. Additionally, the development of more efficient and cost-effective synthesis methods for N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine may increase its availability and use in laboratory experiments. Overall, N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine is a promising candidate for further research and development in the field of pharmacology.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine involves a multi-step process that includes the reaction of 4-isopropylphenylhydrazine with 2-bromoacetylpyrazine to form the intermediate product, which is then reacted with piperidine in the presence of a base to yield N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine. The synthesis method of N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine is complex and requires expertise in organic chemistry. However, the yield of the final product is high, and the purity of the compound can be easily verified using analytical techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine has been extensively studied for its potential therapeutic properties in various preclinical models. The compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. The compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-16(2)17-5-7-18(8-6-17)24-20-4-3-13-25(15-20)21(26)10-9-19-14-22-11-12-23-19/h5-8,11-12,14,16,20,24H,3-4,9-10,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVKXGULWDFPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0107786.P001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.